MAO-A vs. MAO-B Selectivity: Harmaline Exhibits 10,000-Fold Isoform Discrimination, Unmatched by Harmane or Tetrahydro-β-Carboline
Harmaline demonstrates extreme isoform selectivity, inhibiting MAO-A with 10,000-fold greater potency than MAO-B. This selectivity is not a class-wide property: harmane and tetrahydro-β-carboline exhibit only approximately 10-fold discrimination between the two isoforms [1]. Harmaline's MAO-A I50 is 5 × 10⁻⁶ M, whereas harmane's MAO-A I50 is 5 × 10⁻⁷ M under identical substrate conditions, indicating that harmane is approximately 10-fold more potent at MAO-A than harmaline, yet harmaline remains far more isoform-selective [1].
| Evidence Dimension | MAO-A versus MAO-B inhibitory potency ratio (selectivity index) |
|---|---|
| Target Compound Data | 10,000:1 (MAO-A:MAO-B selectivity ratio); I50 for MAO-A = 5 × 10⁻⁶ M |
| Comparator Or Baseline | Harmane: ~10:1 selectivity ratio, I50 MAO-A = 5 × 10⁻⁷ M; Tetrahydro-β-carboline: ~10:1 selectivity ratio, I50 MAO-A = 5 × 10⁻⁶ M |
| Quantified Difference | Harmaline selectivity is ~1,000-fold greater than harmane and tetrahydro-β-carboline for discriminating between MAO isoforms; harmane is ~10-fold more potent at MAO-A than harmaline but lacks isoform discrimination |
| Conditions | Human MAO A and B; substrates: 5-hydroxytryptamine (MAO-A) and phenylethylamine (MAO-B) at approximate Km values |
Why This Matters
Procurement of harmaline rather than harmane is essential for experiments requiring isoform-specific MAO-A inhibition without confounding MAO-B activity; the distinct potency-selectivity trade-off between harmaline and harmane dictates non-interchangeability.
- [1] Buckholtz NS, Boggan WO. Monoamine oxidase inhibition in brain and liver produced by β-carbolines: structure-activity relationships and substrate specificity. Biochem Pharmacol. 1977;26:1991-1996; data reported in Journal of Neural Transmission. 1982;54:209-218. View Source
